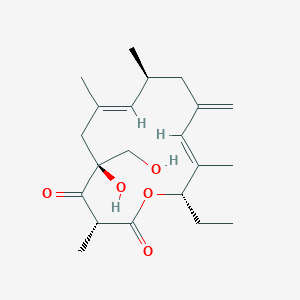

Neorustmicin A

Description

Neorustmicin A, first isolated from Micromonospora chalcea 1302AV2, is a 14-membered macrolide antibiotic with potent antifungal and antiviral properties . Its molecular formula, C₂₁H₃₂O₅, distinguishes it structurally from related compounds like rustmicin (galbonolide A, C₂₂H₃₄O₆) by the substitution of a methoxy group at C-6 with a methyl group . This structural modification reduces its oxygen content by one atom compared to rustmicin, impacting its bioactivity and solubility . This compound exhibits activity against Puccinia graminis f. sp.

Properties

CAS No. |

100157-26-4 |

|---|---|

Molecular Formula |

C5H7ClOS2 |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

(3R,5S,7E,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-3,7,9,13-tetramethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione |

InChI |

InChI=1S/C21H32O5/c1-7-18-16(5)10-14(3)8-13(2)9-15(4)11-21(25,12-22)19(23)17(6)20(24)26-18/h9-10,13,17-18,22,25H,3,7-8,11-12H2,1-2,4-6H3/b15-9+,16-10+/t13-,17+,18-,21-/m0/s1 |

InChI Key |

MRDSIEAKMVLPRW-PWIIXOMXSA-N |

SMILES |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |

Isomeric SMILES |

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/C[C@@](C(=O)[C@H](C(=O)O1)C)(CO)O)\C)C)/C |

Canonical SMILES |

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)C)C)C |

Synonyms |

galbonolide B neorustmicin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Genetic Comparison of Neorustmicin A and Rustmicin

- Genetic Basis : The galABCDE gene cluster drives this compound biosynthesis, while galGHIJK is essential for rustmicin . The absence of tailoring enzymes in galABCDE may explain its simpler structure .

Antifungal Mechanisms

- Rustmicin: Inhibits sphingolipid synthesis by targeting inositol phosphoceramide synthase (IPC synthase), disrupting fungal membrane integrity .

- This compound : While its exact antifungal mechanism is unconfirmed, structural similarity to rustmicin suggests a related pathway. However, its reduced oxygen content may alter target affinity .

Antiviral Activity

This compound binds the Ephrin site of Nipah virus G protein with affinity comparable to Provipeptide A , a lead antiviral scaffold . This contrasts with rustmicin, which lacks reported antiviral activity.

Comparison with Other Actinomycete-Derived Macrolides

Table 2: Bioactive Macrolides from Actinomycetes

- Neorustmicin D: A structural analog with a shorter carbon chain (C₂₀H₃₂O₅), highlighting metabolic flexibility in Micromonospora .

- Crisamicin A: A polyketide with antitrypanosomal activity, structurally distinct from this compound .

Q & A

Q. What methodologies are recommended for the structural elucidation of Neorustmicin A?

Structural elucidation typically combines spectroscopic techniques (e.g., NMR for carbon-hydrogen frameworks , mass spectrometry for molecular weight determination) and X-ray crystallography for absolute configuration analysis. Researchers should prioritize high-purity samples and cross-validate data with computational methods (e.g., DFT calculations) to resolve ambiguities in stereochemical assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Detailed experimental protocols must include:

- Precise reaction conditions (temperature, solvent ratios, catalyst loading).

- Characterization data (HPLC purity ≥95%, spectral comparisons to literature).

- Batch-to-batch variability assessments using statistical tools (e.g., ANOVA). Supplementary materials should provide step-by-step workflows, with raw data archived in repositories like Zenodo for transparency .

Q. What biological assays are suitable for evaluating this compound’s activity?

Use target-specific assays (e.g., enzyme inhibition kinetics for putative targets) alongside cell-based viability assays (e.g., IC50 determinations in cancer cell lines). Include positive controls (known inhibitors) and validate findings with orthogonal methods (e.g., CRISPR knockouts to confirm target engagement) .

Advanced Research Questions

Q. How should contradictory data on this compound’s mechanism of action be resolved?

Contradictions may arise from assay variability or off-target effects. Address these by:

Q. What strategies optimize this compound’s yield in complex biosynthesis pathways?

Apply metabolic engineering techniques:

- Use CRISPR-Cas9 to upregulate rate-limiting enzymes.

- Analyze flux balance in pathway intermediates via LC-MS.

- Compare yields under varying fermentation conditions (pH, aeration) using DOE (Design of Experiments) frameworks .

Q. How can researchers design comparative studies between this compound and analogs?

- Define selection criteria for analogs (e.g., structural similarity, bioactivity profiles).

- Use molecular docking to predict binding affinities and validate with SPR (Surface Plasmon Resonance).

- Apply PICO framework (Population, Intervention, Comparison, Outcome) to structure the study’s rationale and endpoints .

Data Analysis and Presentation

Q. What statistical methods are critical for interpreting this compound’s dose-response data?

- Nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50.

- Assess significance with Student’s t-test or Mann-Whitney U test for nonparametric data.

- Report confidence intervals and effect sizes to contextualize biological relevance .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in publications?

- Re-examine sample purity and acquisition parameters (e.g., solvent artifacts).

- Compare data to computational predictions (e.g., ACD/Labs or MNova databases).

- Disclose discrepancies in the "Results" section and discuss potential causes (e.g., dynamic molecular interactions) .

Literature and Ethical Practices

Q. What frameworks ensure comprehensive literature reviews for this compound studies?

- Systematically search PubMed, SciFinder, and patent databases using Boolean operators (e.g., "this compound AND biosynthesis NOT derivatives").

- Screen results via PRISMA flowcharts to minimize selection bias.

- Differentiate primary sources (peer-reviewed journals) from preprints or reviews to avoid citation loops .

Q. How can researchers ethically resolve priority disputes in this compound discoveries?

- Pre-register hypotheses and methods on platforms like Open Science Framework.

- Use timestamped lab notebooks or blockchain-based tools for intellectual property documentation.

- Engage in collaborative peer review to address overlapping findings pre-publication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.